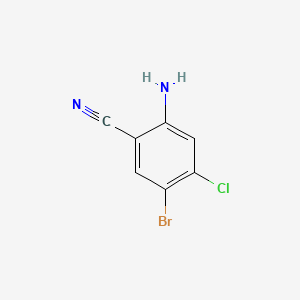

2-Amino-5-bromo-4-chlorobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-bromo-4-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPRHLKWMOMEPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00698466 | |

| Record name | 2-Amino-5-bromo-4-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

671795-60-1 | |

| Record name | 2-Amino-5-bromo-4-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Amino-5-bromo-4-chlorobenzonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-4-chlorobenzonitrile, with the CAS number 671795-60-1, is a halogenated aromatic nitrile that serves as a crucial building block in the synthesis of various heterocyclic compounds. Its trifunctional nature, possessing amino, bromo, and chloro substituents on a benzonitrile scaffold, makes it a versatile intermediate for the development of novel pharmaceutical agents and other functional organic molecules. The strategic placement of these functional groups allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures. This guide provides an in-depth overview of its synthesis, physicochemical properties, analytical characterization, and potential applications, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Amino-5-bromo-4-chlorobenzonitrile is essential for its effective use in research and development. While experimental data for this specific compound is not extensively published, the following table summarizes its key known and predicted properties.

| Property | Value | Source |

| CAS Number | 671795-60-1 | - |

| Molecular Formula | C₇H₄BrClN₂ | - |

| Molecular Weight | 231.48 g/mol | - |

| Appearance | Off-white to pale yellow solid (predicted) | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Soluble in common organic solvents like DMSO and DMF (predicted) | - |

| Purity | Typically >98% (commercial availability) | - |

Synthesis of 2-Amino-5-bromo-4-chlorobenzonitrile

The synthesis of 2-Amino-5-bromo-4-chlorobenzonitrile can be approached through several synthetic routes, often involving the functionalization of a pre-existing benzonitrile derivative. A plausible and efficient method involves the bromination of 2-amino-4-chlorobenzonitrile. This electrophilic aromatic substitution reaction leverages the activating and directing effects of the amino group to introduce a bromine atom at the ortho/para positions.

Synthetic Workflow

Caption: A generalized workflow for the synthesis of 2-Amino-5-bromo-4-chlorobenzonitrile.

Experimental Protocol: Bromination of 2-Amino-4-chlorobenzonitrile

This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-amino-4-chlorobenzonitrile (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

-

Reagent Addition: To the stirred solution, add N-bromosuccinimide (NBS) (1.0-1.2 equivalents) portion-wise at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain the desired temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 2-Amino-5-bromo-4-chlorobenzonitrile.

Applications in Drug Discovery and Organic Synthesis

The unique substitution pattern of 2-Amino-5-bromo-4-chlorobenzonitrile makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds with potential biological activity. The amino group can be readily diazotized and substituted, or it can participate in condensation reactions to form fused ring systems. The bromo and chloro substituents provide handles for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse molecular fragments.

The presence of multiple reactive sites allows for sequential and site-selective modifications, enabling the construction of complex molecular scaffolds. This is particularly relevant in the field of medicinal chemistry, where the exploration of chemical space is crucial for the identification of new drug candidates. While specific applications of 2-Amino-5-bromo-4-chlorobenzonitrile are not extensively documented in publicly available literature, its structural motifs are found in compounds investigated for various therapeutic areas. The broader class of halogenated aminobenzonitriles are known intermediates in the synthesis of kinase inhibitors, anti-inflammatory agents, and central nervous system drugs.

Analytical Characterization

The identity and purity of 2-Amino-5-bromo-4-chlorobenzonitrile are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Analytical Techniques

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as distinct signals in the downfield region. The chemical shifts and coupling patterns will be influenced by the electronic effects of the amino, bromo, chloro, and cyano groups. The amino protons will likely appear as a broad singlet. |

| ¹³C NMR | The spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be characteristic of a substituted benzene ring, with the carbon attached to the cyano group appearing at a lower field. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (231.48 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) will be evident in the molecular ion cluster. |

| High-Performance Liquid Chromatography (HPLC) | A reversed-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is a common starting point. |

| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and C-H and C=C stretching of the aromatic ring. |

Representative Analytical Workflow

Caption: A typical analytical workflow for the characterization of 2-Amino-5-bromo-4-chlorobenzonitrile.

Safety and Handling

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A laboratory coat and appropriate protective clothing.

-

Respiratory Protection: In case of insufficient ventilation, use a NIOSH-approved respirator with an appropriate cartridge.

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Keep container tightly closed in a dry, cool, and well-ventilated place.

-

Store away from oxidizing agents.

Conclusion

2-Amino-5-bromo-4-chlorobenzonitrile is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its trifunctional nature provides multiple avenues for chemical modification, enabling the creation of diverse and complex molecular structures. A thorough understanding of its synthesis, properties, and handling is crucial for its effective and safe utilization in the laboratory. As research in medicinal chemistry continues to advance, the demand for such strategically functionalized intermediates is likely to grow, further highlighting the importance of this compound in the development of new therapeutic agents.

References

-

Note: As specific literature for 2-Amino-5-bromo-4-chlorobenzonitrile is limited, the following references pertain to related compounds and general synthetic and analytical methodologies.

-

PubChem. 2-Amino-5-chlorobenzonitrile. National Center for Biotechnology Information. [Link]

- Larock, R. C.

- Carey, F. A., and Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis. 5th ed., Springer, 2007.

-

An In-depth Technical Guide to the Physical Properties of 2-Amino-5-bromo-4-chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of the chemical intermediate, 2-Amino-5-bromo-4-chlorobenzonitrile (CAS No. 671795-60-1). While experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes available information, presents comparative data from structurally similar molecules, outlines robust experimental protocols for its characterization, and offers insights into its predicted properties. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, organic synthesis, and materials science, enabling a deeper understanding of this compound's behavior and facilitating its effective use in research and development.

Introduction and Chemical Identity

2-Amino-5-bromo-4-chlorobenzonitrile is a halogenated aromatic nitrile, a class of compounds recognized for their utility as versatile building blocks in the synthesis of pharmaceuticals and other complex organic molecules. The presence of amino, bromo, chloro, and nitrile functional groups on the benzene ring imparts a unique electronic and steric profile, making it a valuable intermediate for creating diverse molecular architectures.

Chemical Structure:

Figure 1: Chemical structure of 2-Amino-5-bromo-4-chlorobenzonitrile.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | 2-Amino-5-bromo-4-chlorobenzonitrile |

| CAS Number | 671795-60-1 |

| Molecular Formula | C₇H₄BrClN₂ |

| Molecular Weight | 231.48 g/mol |

| Canonical SMILES | C1=C(C(=C(C=C1Br)Cl)N)C#N |

| InChI Key | InChIKey=BRXWJIKLNLSVRP-UHFFFAOYSA-N |

Known and Predicted Physical Properties

Table 2: Summary of Physical Properties

| Property | Value/Predicted Range | Source/Method |

| Appearance | Solid (predicted) | --- |

| Melting Point | No Data Available (predicted to be in the range of 100-180 °C based on isomers) | --- |

| Boiling Point | No Data Available (predicted to be >300 °C at atmospheric pressure) | --- |

| Solubility | Predicted to be soluble in polar organic solvents like DMSO and DMF; sparingly soluble in alcohols; and poorly soluble in water. | Based on general solubility of similar aromatic nitriles. |

| pKa | No Data Available (the amino group is expected to be weakly basic) | --- |

Rationale for Predicted Properties:

The prediction for the melting point is based on the known melting points of its isomers:

-

2-Amino-5-bromobenzonitrile: 96-100 °C

-

2-Amino-4-chlorobenzonitrile: 157-162 °C

-

4-Bromo-2-chlorobenzonitrile: 69-73 °C

The presence of both bromine and chlorine atoms, as well as the amino and nitrile groups, is expected to result in strong intermolecular interactions, including hydrogen bonding and dipole-dipole forces, leading to a relatively high melting point. The broad predicted range reflects the uncertainty without experimental verification.

The high predicted boiling point is characteristic of aromatic compounds with multiple polar functional groups and a significant molecular weight.

The solubility predictions are based on the principle of "like dissolves like." The polar amino and nitrile groups suggest solubility in polar organic solvents, while the aromatic ring contributes to some non-polar character.

Comparative Analysis with Structural Isomers

To provide a more robust understanding of the potential physical properties of 2-Amino-5-bromo-4-chlorobenzonitrile, a comparative analysis with its commercially available isomers is instructive.

Table 3: Comparison of Physical Properties of Related Isomers

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Amino-5-bromobenzonitrile | 39263-32-6 | C₇H₅BrN₂ | 197.03 | 96-100 |

| 2-Amino-4-chlorobenzonitrile | 38487-86-4 | C₇H₅ClN₂ | 152.58 | 157-162 |

| 4-Bromo-2-chlorobenzonitrile | 154607-01-9 | C₇H₃BrClN | 216.46 | 69-73 |

| 2-Amino-5-bromo-4-chlorobenzonitrile | 671795-60-1 | C₇H₄BrClN₂ | 231.48 | Not Available |

This comparison highlights how the position and nature of the substituents on the benzonitrile core significantly influence the melting point. The presence of the amino group in 2-amino-4-chlorobenzonitrile, which can participate in hydrogen bonding, likely contributes to its higher melting point compared to 4-bromo-2-chlorobenzonitrile.

Experimental Protocols for Physical Property Determination

For researchers requiring precise physical property data, the following experimental protocols are recommended. These are standard methodologies that can be readily implemented in a well-equipped organic chemistry laboratory.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Causality: DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid. It measures the heat flow into or out of a sample as a function of temperature or time.

Figure 2: Workflow for melting point determination using DSC.

Spectroscopic Characterization

Causality: ¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the chemical structure of a molecule by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectrum:

While an experimental spectrum is not available, a predicted ¹H NMR spectrum would likely show:

-

A broad singlet for the -NH₂ protons.

-

Two singlets in the aromatic region for the two non-equivalent aromatic protons. The exact chemical shifts would be influenced by the electronic effects of the substituents.

Experimental Protocol for ¹H NMR Spectroscopy:

Figure 3: Workflow for acquiring a ¹H NMR spectrum.

Causality: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FT-IR Absorptions:

Based on the functional groups present, the following characteristic absorption bands are expected:

-

N-H stretch (amino group): Two bands in the region of 3300-3500 cm⁻¹

-

C≡N stretch (nitrile group): A sharp, medium-intensity band around 2220-2260 cm⁻¹

-

C=C stretch (aromatic ring): Bands in the region of 1450-1600 cm⁻¹

-

C-Cl stretch: A band in the region of 600-800 cm⁻¹

-

C-Br stretch: A band in the region of 500-600 cm⁻¹

A study on the related compound 2-amino-4-chlorobenzonitrile reported characteristic IR stretching bands for the nitrile (C≡N) at 2211 cm⁻¹, C-Cl at 782 cm⁻¹, and N-H at 3452 and 3363 cm⁻¹.[1] These values provide a good reference for what to expect for 2-Amino-5-bromo-4-chlorobenzonitrile.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 2-Amino-5-bromo-4-chlorobenzonitrile. While a specific Material Safety Data Sheet (MSDS) is not widely available, the following guidelines are based on the known hazards of related halogenated aromatic amines and nitriles.

General Precautions:

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.

-

Ingestion: Do not eat, drink, or smoke in the laboratory.

Specific Hazards of Related Compounds:

-

Aromatic Amines: Many aromatic amines are toxic and can be absorbed through the skin.

-

Halogenated Compounds: Halogenated organic compounds should be handled with care as they can be irritants and may have other toxicological effects.

-

Nitriles: Organic nitriles can be toxic if ingested or absorbed through the skin, and some can release hydrogen cyanide upon decomposition or metabolism.

Conclusion

2-Amino-5-bromo-4-chlorobenzonitrile is a chemical intermediate with significant potential in synthetic chemistry. While a comprehensive set of experimentally determined physical properties is not yet available in the public domain, this guide provides a solid foundation for its use in research. By combining the limited available data with predictions based on chemical principles and comparative analysis with its isomers, researchers can proceed with a greater understanding of its likely behavior. The experimental protocols outlined herein provide a clear path for the definitive characterization of this compound. As with all chemicals, adherence to strict safety protocols is paramount.

References

-

Dogan, S., et al. (2024). Spectroscopic, Crystal Structure, Hirshfeld Surface and DFT Studies of 2-Amino-4-chlorobenzonitrile. Malaysian Journal of Analytical Sciences, 28(1), 21-32. Retrieved from [Link]

-

Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Retrieved February 1, 2026, from [Link]

Sources

Technical Guide: Regioselective Synthesis of 2-Amino-5-bromo-4-chlorobenzonitrile

Executive Summary

Target Molecule: 2-Amino-5-bromo-4-chlorobenzonitrile

CAS Registry Number: 671795-60-1

Molecular Formula:

This technical guide details the regioselective synthesis of 2-Amino-5-bromo-4-chlorobenzonitrile , a critical pharmacophore intermediate used in the development of kinase inhibitors (e.g., JAK, HSP90) and advanced agrochemicals.[2] The synthesis leverages the synergistic directing effects of the amino and chloro substituents on the benzonitrile scaffold to achieve high regiochemical purity at the C-5 position.[2]

The protocol outlined below prioritizes N-Bromosuccinimide (NBS) over elemental bromine (

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis is best approached via a Late-Stage Electrophilic Aromatic Substitution (EAS) on the commercially available precursor, 2-Amino-4-chlorobenzonitrile .[2]

Regioselectivity Logic

The regiochemical outcome is dictated by the competing directing effects of the substituents on the benzene ring:

-

Amino Group (-NH₂ at C2): Strongly activating, ortho/para director.[2][3]

-

Chloro Group (-Cl at C4): Weakly deactivating, ortho/para director.[2]

-

Cyano Group (-CN at C1): Strongly deactivating, meta director.[2]

Site Analysis:

-

Position 3 (Ortho to -NH₂): Sterically crowded (flanked by -NH₂ and -Cl).[2]

-

Position 5 (Para to -NH₂): Electronic "sweet spot."[2] It is activated by the strong para-donation of the amine, ortho-directed by the chlorine, and meta-directed by the nitrile.[2]

-

Position 6: Less favorable due to lack of strong activation compared to C5.[2]

Therefore, bromination occurs selectively at C5 , yielding the target molecule with minimal formation of regioisomers.[2]

Reaction Pathway Diagram[2]

Figure 1: Mechanistic pathway showing the conversion of the precursor to the target via electrophilic aromatic substitution.[2]

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | CAS |

| 2-Amino-4-chlorobenzonitrile | 1.0 | Starting Material | 38487-86-4 |

| N-Bromosuccinimide (NBS) | 1.05 - 1.1 | Brominating Agent | 128-08-5 |

| N,N-Dimethylformamide (DMF) | 5-10 Vol | Solvent | 68-12-2 |

| Water (Ice cold) | 20 Vol | Quenching/Precipitation | 7732-18-5 |

Step-by-Step Methodology

Step 1: Solubilization

-

Charge a clean, dry 3-neck round-bottom flask with 2-Amino-4-chlorobenzonitrile (1.0 eq).

-

Add DMF (5 volumes relative to mass of precursor).[2]

-

Stir at Room Temperature (RT) under an inert atmosphere (

or

Step 2: Controlled Bromination

-

Cool the reaction mixture to 0–5°C using an ice/water bath. Critical: Lower temperature improves regioselectivity.[2]

-

Dissolve NBS (1.05 eq) in a minimal amount of DMF.[2]

-

Add the NBS solution dropwise to the reaction flask over 30–60 minutes, maintaining the internal temperature below 10°C.

-

Allow the reaction to warm to RT naturally and stir for 2–4 hours.

-

IPC (In-Process Control): Monitor by TLC (Ethyl Acetate:Hexane 3:7) or HPLC.[2] The starting material spot (

) should disappear, replaced by a slightly less polar product spot.[2]

Step 3: Quench and Isolation [2]

-

Pour the reaction mixture slowly into ice-cold water (20 volumes) with vigorous stirring. The product will precipitate as a solid.[2][4]

-

Stir the slurry for 30 minutes to ensure removal of residual DMF and Succinimide by-product.

-

Filter the solid using a Büchner funnel.[2]

-

Wash the filter cake with water (

volumes) to remove traces of DMF.[2]

Step 4: Purification & Drying

-

Recrystallization (if required): Dissolve the crude solid in hot Ethanol or an Ethanol/Water mixture.[2] Cool slowly to crystallize.

-

Dry the solid in a vacuum oven at 45–50°C for 12 hours.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis, highlighting critical control points.

Analytical Characterization (Expected Data)

To validate the identity of the synthesized compound, compare spectral data against these expected values.

| Technique | Parameter | Expected Signal / Observation | Interpretation |

| Appearance | Visual | Off-white to pale yellow solid | Typical for halogenated anilines.[2] |

| ¹H-NMR | (DMSO-d₆, 400 MHz) | Proton at C6 (Deshielded by CN/Br).[2] | |

| Proton at C3 (Shielded by NH₂).[2] | |||

| Amine (-NH₂) protons.[2] | |||

| LC-MS | ESI (+) | ||

| Melting Point | Thermal | >160°C (dec) | High melting point due to polarity/H-bonding.[2] |

Note on NMR: The presence of two singlets in the aromatic region confirms the para relationship of the protons (positions 3 and 6), which is only possible if the bromination occurred at position 5.[2]

Safety & Troubleshooting

Hazard Analysis

-

NBS (N-Bromosuccinimide): Irritant and strong oxidizer.[2] Store in a refrigerator and protect from light. Exothermic decomposition possible if heated dry.[2]

-

DMF (Dimethylformamide): Hepatotoxic and readily absorbed through skin.[2] Use butyl rubber gloves and work in a fume hood.[2]

-

Halogenated Waste: All filtrates containing organic halides must be segregated from general organic waste.[2]

Troubleshooting Guide

-

Issue: Low Yield / Incomplete Reaction.

-

Issue: Di-bromination (impurity). [2][4]

-

Cause: Temperature too high during addition or local high concentration.[2]

-

Fix: Strictly maintain 0°C during addition; ensure vigorous stirring.

-

-

Issue: Sticky Product (Oil out).

-

Cause: DMF content too high during quench.

-

Fix: Add water more slowly or use a larger volume of water (30 vol) to ensure rapid precipitation.[2]

-

References

-

World Intellectual Property Organization. (2013).[2] WO2013022818A1 - Novel macrocycles as factor XIa inhibitors.[2] (Describes analogous bromination of 2-amino-4-chlorobenzonitrile derivatives). Retrieved from

-

Mitchell, R. H., et al. (1979).[2] N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Brominating Agent. The Journal of Organic Chemistry. (Foundational methodology for NBS/DMF bromination of activated aromatics).

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Amino-5-bromo-4-chlorobenzaldehyde | 1036757-11-5 | Benchchem [benchchem.com]

- 4. CA2649995A1 - Amino-ethyl-amino-aryl (aeaa) compounds and their use - Google Patents [patents.google.com]

Solubility Profiling and Thermodynamic Analysis of 2-Amino-5-bromo-4-chlorobenzonitrile

The following technical guide details the solubility profiling, thermodynamic modeling, and process optimization for 2-Amino-5-bromo-4-chlorobenzonitrile .

Technical Guide for Process Research & Development

Executive Summary

2-Amino-5-bromo-4-chlorobenzonitrile (CAS: 671795-60-1 ) is a critical halogenated intermediate used in the synthesis of quinazoline-based pharmaceuticals, particularly for antiviral and anticancer applications.[1][2] Its solubility behavior is governed by the interplay between its polar functional groups (amine, nitrile) and its lipophilic halogenated core.[2]

This guide provides a comprehensive framework for determining, modeling, and optimizing the solubility of this compound.[2] While specific public domain solubility datasets are sparse, this guide synthesizes data from structural analogs (e.g., 2-amino-4-chlorobenzonitrile) to establish a scientifically grounded solubility landscape.[2]

Chemical Profile

| Property | Detail |

| IUPAC Name | 2-Amino-5-bromo-4-chlorobenzonitrile |

| CAS Number | 671795-60-1 |

| Molecular Formula | C₇H₄BrClN₂ |

| Molecular Weight | 231.48 g/mol |

| Key Functional Groups | Primary Amine (-NH₂), Nitrile (-CN), Halogens (-Br, -Cl) |

| Primary Application | Intermediate for Quinazoline/Benzimidazole synthesis |

Solubility Landscape & Solvent Selection

The solubility of 2-Amino-5-bromo-4-chlorobenzonitrile follows a distinct polarity-driven trend. The presence of the amino and nitrile groups allows for hydrogen bonding, while the halogenated ring requires dispersion force interactions.[2]

Predicted Solubility Profile (Based on Structural Analogs)

Data inferred from behavior of 2-amino-4-chlorobenzonitrile and 4-bromo-2-chlorobenzonitrile.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism of Solvation |

| Polar Aprotic | DMSO, DMF, NMP | Very High | Strong dipole-dipole interactions; disruption of crystal lattice.[2] |

| Polar Aprotic (Volatile) | Acetonitrile, Acetone | High | Good dipole interaction; ideal for reaction solvents.[2] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | H-bonding with amine/nitrile; temperature-dependent (ideal for crystallization).[2] |

| Esters/Ethers | Ethyl Acetate, THF | Moderate to High | Dipole interactions; useful for extraction.[2] |

| Non-Polar | Toluene, Hexane, Heptane | Low to Negligible | Lack of H-bonding capability to overcome lattice energy.[2] |

| Aqueous | Water | Insoluble | Hydrophobic halogenated core dominates.[2] |

Recrystallization Strategy

For purification, a mixed-solvent system is recommended to balance yield and purity.[2]

-

Primary Recommendation: Ethanol/Water or Acetonitrile/Water .[2]

-

Rationale: The compound is soluble in hot ethanol/acetonitrile but precipitates upon cooling or antisolvent (water) addition, removing polar impurities in the mother liquor.[2]

-

-

Alternative: Ethyl Acetate/Heptane .[2]

-

Rationale: Useful if the compound is sensitive to hydrolysis, though less effective for removing polar byproducts.[2]

-

Thermodynamic Modeling Framework

To accurately predict solubility (

The Modified Apelblat Equation

[2]- : Mole fraction solubility of the solute.[2]

- : Absolute temperature (Kelvin).[2][3]

-

: Empirical parameters derived from regression analysis.

-

&

- : Accounts for the temperature dependence of the enthalpy of fusion.

-

&

Thermodynamic Parameters (Van't Hoff Analysis)

The dissolution process is characterized by Enthalpy (

-

Enthalpy (

): Typically positive (endothermic) for this class, meaning solubility increases with temperature.[2] -

Gibbs Energy (

):-

If

, the dissolution is non-spontaneous (requires energy input/heating).[2]

-

Experimental Protocols

Two validated methods are prescribed to generate the solubility data required for the models above.

Method A: Laser Monitoring Observation (Dynamic)

Best for generating rapid Solubility-Temperature curves.

-

Setup: Equip a jacketed glass vessel with a laser turbidity probe and a precision thermometer.[2]

-

Dissolution: Heat slowly (

) with constant stirring. -

Detection: Record the temperature (

) where the laser transmission hits 100% (turbidity -

Repetition: Add more solute to the same vessel and repeat to find the next point on the curve.

Method B: Isothermal Shake-Flask (Equilibrium)

Best for determining exact saturation points.

-

Saturation: Add excess 2-Amino-5-bromo-4-chlorobenzonitrile to the solvent in a sealed vial.

-

Equilibration: Shake at constant temperature (e.g.,

) for 24–48 hours. -

Sampling: Stop stirring and allow phases to separate (or centrifuge).

-

Analysis: Withdraw the supernatant, filter (

), and dilute. -

Quantification: Analyze via HPLC-UV (typically at

).[2]

Visualizations

Diagram 1: Solubility Determination Workflow

This flowchart outlines the decision process for selecting the experimental method and processing the data.

Caption: Workflow for acquiring and modeling solubility data, ensuring statistical validity through model correlation.

Diagram 2: Solvent Selection Logic

A decision tree for selecting the optimal solvent based on the process stage (Reaction vs. Purification).[2]

Caption: Strategic decision tree for selecting solvents for synthesis (reaction) versus purification (crystallization).[2]

References

-

Sigma-Aldrich. Product Specification: 2-Amino-4-chlorobenzonitrile (Analogous Structure).[2][3] Retrieved from .[2]

-

ChemicalBook. Synthesis and Properties of 2-Amino-5-chlorobenzonitrile. Retrieved from .[2]

-

PubChem. Compound Summary: 4-Bromo-2-chlorobenzonitrile (Isomeric Analog).[2] National Library of Medicine.[2] Retrieved from .[2]

-

NIST. Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents (Apelblat Model Reference). Journal of Chemical Thermodynamics.[2] Retrieved from .[2]

-

Pharmaffiliates. 2-Amino-5-bromo-4-chlorobenzonitrile CAS 671795-60-1 Product Page.[1][2][5] Retrieved from .[2]

Sources

- 1. 2-Amino-5-bromo-4-chlorobenzamide | 1379338-88-1 | Benchchem [benchchem.com]

- 2. 4-Bromo-2-chlorobenzonitrile | C7H3BrClN | CID 7010420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. sphinxsai.com [sphinxsai.com]

- 5. DE102008022221A1 - Inhibitors of human aldosterone synthase CYP11B2 - Google Patents [patents.google.com]

2-Amino-5-bromo-4-chlorobenzonitrile melting point

An In-Depth Technical Guide to the Melting Point of 2-Amino-5-bromo-4-chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The melting point is a fundamental thermodynamic property that serves as a crucial indicator of a substance's purity and identity. For novel compounds or specialized intermediates in drug development, such as 2-Amino-5-bromo-4-chlorobenzonitrile, published data on physical constants are often scarce. This guide provides a comprehensive framework for understanding, estimating, and experimentally determining the melting point of this compound. It moves beyond a simple data lookup to deliver a procedural and theoretical analysis, equipping researchers with the necessary tools to characterize this and other novel materials with confidence and scientific rigor.

Introduction: Characterizing a Novel Benzonitrile Derivative

This guide addresses this data gap by providing a Senior Application Scientist's perspective on establishing a reliable melting point. We will explore the compound's molecular structure, analyze the factors predicted to influence its melting behavior, and present detailed, field-proven protocols for its experimental determination.

Compound Identification

To ensure clarity and precision, the primary identifiers for the subject compound are summarized below.

| Property | Value | Source |

| Chemical Name | 2-Amino-5-bromo-4-chlorobenzonitrile | - |

| CAS Number | 671795-60-1 | [2] |

| Molecular Formula | C₇H₄BrClN₂ | [2] |

| Molecular Weight | 231.48 g/mol | [2] |

| Chemical Structure | - |

Theoretical Analysis and Predictive Assessment

Before undertaking experimental work, a theoretical analysis of the molecular structure provides a rational basis for estimating the melting point. The melting temperature is governed by the strength of intermolecular forces and the efficiency of crystal lattice packing.[3]

Influence of Functional Groups on Intermolecular Forces

The melting point is a direct reflection of the energy required to overcome the forces holding molecules together in a solid crystal lattice.[4] The functional groups on 2-Amino-5-bromo-4-chlorobenzonitrile each contribute uniquely:

-

Amino Group (-NH₂): The primary amine is capable of acting as both a hydrogen bond donor (N-H) and acceptor (lone pair on nitrogen). This capacity for strong intermolecular hydrogen bonding is expected to significantly elevate the melting point compared to non-hydrogen-bonding analogues.

-

Nitrile Group (-C≡N): The cyano group possesses a strong dipole moment due to the electronegativity difference between carbon and nitrogen. This leads to powerful dipole-dipole interactions between molecules in the crystal lattice, further increasing the melting point.

-

Halogens (-Cl, -Br): Both chlorine and bromine are electronegative, contributing to the molecule's overall polarity. More importantly, their size and polarizability enhance London dispersion forces. As we move down the halogen group, increasing molecular size and electron count strengthen these forces, which generally leads to higher melting and boiling points.[5][6]

Molecular Symmetry and Crystal Packing

Beyond intermolecular forces, the ability of a molecule to pack efficiently and symmetrically into a crystal lattice is critical.[3] Highly symmetrical molecules tend to have higher melting points because they form more stable and tightly packed crystal structures, which require more energy to disrupt.[7] The substitution pattern on the benzene ring of 2-Amino-5-bromo-4-chlorobenzonitrile will dictate its overall shape and symmetry, influencing how it crystallizes.

Comparative Analysis with Related Compounds

To form a reasonable hypothesis for the expected melting point, we can compare it to structurally similar compounds. The introduction of a bromine atom to 2-Amino-5-chlorobenzonitrile is the key structural change. Given that bromine is larger and more polarizable than hydrogen, it will increase the van der Waals forces, suggesting that the melting point of the target compound will likely be higher than that of its non-brominated parent.

| Compound | CAS Number | Molecular Weight ( g/mol ) | Reported Melting Point (°C) | Key Structural Difference |

| 2-Amino-5-chlorobenzonitrile | 5922-60-1 | 152.58 | 96 - 99 | Lacks the 5-bromo substituent |

| 2-Amino-4-chlorobenzonitrile | 38487-86-4 | 152.58 | 157 - 162 | Different chlorine position; lacks bromine |

| 5-Amino-2-bromo-4-chlorobenzonitrile | 1215206-56-6 | 231.48 | Not Available | Isomer of the target compound |

| 2-Amino-5-bromo-4-chlorobenzonitrile | 671795-60-1 | 231.48 | To be determined | Target Compound |

Data sourced from[2][8][9][10].

Based on this comparison, a melting point exceeding 100°C is a reasonable starting hypothesis.

Experimental Determination Protocols

The following sections provide detailed, self-validating protocols for the two most common and reliable methods for melting point determination in a pharmaceutical research setting: the capillary method and Differential Scanning Calorimetry (DSC).

Method 1: Capillary Melting Point Determination (Compliance with USP <741>)

This classical method provides a visual determination of the melting range and is a fundamental technique for purity assessment and identification.[11]

Causality Behind Experimental Choices: The protocol is designed to ensure uniform, controlled heating and clear observation. A slow heating rate near the melting point (1 °C/minute) is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, preventing overshooting of the true melting temperature.[12] The specified sample height ensures a clear and reproducible observation of the melting process.[13]

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the sample of 2-Amino-5-bromo-4-chlorobenzonitrile is completely dry, as residual solvent can act as an impurity and depress the melting point. Dry in a vacuum oven if necessary.

-

Place a small amount of the sample on a clean, dry watch glass.

-

Using a spatula, grind the crystalline sample into a fine, uniform powder. This ensures efficient and even packing in the capillary tube.

-

-

Capillary Tube Loading:

-

Take a glass capillary tube (standard dimensions: 0.8-1.2 mm internal diameter, sealed at one end).[12]

-

Press the open end of the capillary tube vertically into the powdered sample until a small amount of material enters the tube.

-

Invert the tube and tap it gently on a hard surface to cause the powder to fall to the bottom, sealed end.

-

Repeat until a tightly packed column of 2.5-3.5 mm in height is achieved.[12] An improperly packed or oversized sample can lead to a broad and inaccurate melting range.

-

-

Measurement:

-

Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point (based on the theoretical assessment).

-

Once this temperature is reached, adjust the heating rate to a slow and steady 1-2°C per minute.[12]

-

Observe the sample closely through the magnifying eyepiece.

-

Record T₁ (Onset of Melting): The temperature at which the first drop of liquid appears in the sample column.[12]

-

Record T₂ (Clear Point): The temperature at which the last solid particle melts, resulting in a completely transparent liquid.

-

The result is reported as the melting range, T₁ - T₂ . For a pure compound, this range is typically narrow (0.5-1.5°C).

-

Workflow Diagram:

Caption: Workflow for Capillary Melting Point Determination.

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[14] It offers higher precision, requires smaller sample sizes, and can provide additional information on phenomena like polymorphic transitions or decomposition.[15][16]

Causality Behind Experimental Choices: The DSC method quantifies the energy absorbed by the sample during melting (an endothermic process).[17] A controlled heating rate is essential for resolving the melting peak accurately. The use of a sealed or crimped aluminum pan prevents sample loss through sublimation. Instrument calibration with certified standards (e.g., indium) is a prerequisite for trustworthy data, ensuring the temperature and enthalpy axes are accurate.[18]

Step-by-Step Methodology:

-

Instrument Calibration:

-

Ensure the DSC instrument is calibrated for temperature and enthalpy using certified reference standards (e.g., Indium, Tin) according to the manufacturer's protocol.

-

-

Sample Preparation:

-

Tare an empty aluminum DSC pan and lid on a microbalance.

-

Accurately weigh 1-3 mg of the finely powdered 2-Amino-5-bromo-4-chlorobenzonitrile into the pan.

-

Securely crimp the lid onto the pan to ensure good thermal contact and contain the sample.

-

Prepare an identical empty, sealed pan to be used as the reference.

-

-

Thermal Program & Measurement:

-

Place the sample pan and the reference pan into their respective positions in the DSC cell.

-

Define the thermal method:

-

Equilibration: Start at a temperature well below the expected melting point (e.g., 25°C).

-

Heating Ramp: Heat the sample at a constant rate, typically 5-10°C per minute, to a temperature well above the completion of the melt (e.g., 200°C).

-

Inert Atmosphere: Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.

-

-

Initiate the experiment and record the heat flow as a function of temperature.

-

-

Data Analysis:

-

The melting event will appear as an endothermic peak on the DSC thermogram (heat flow vs. temperature).

-

Using the instrument's analysis software, determine the key parameters:

-

Onset Temperature (T_onset): The extrapolated temperature at which the melting process begins. This is often considered the most reproducible value and is analogous to the melting point for pure substances.[18]

-

Peak Temperature (T_peak): The temperature at which the rate of heat absorption is at its maximum.

-

Enthalpy of Fusion (ΔH_fus): The integrated area of the melting peak, representing the energy required to melt the sample (in J/g).

-

-

Workflow Diagram:

Caption: Workflow for Melting Point Determination by DSC.

Purity Assessment: The Diagnostic Power of Melting Point

For drug development professionals, the melting point is more than an identifier; it is a primary indicator of purity. The presence of even small amounts of impurities will typically cause two observable effects: a depression of the melting point and a broadening of the melting range.[14]

This phenomenon is grounded in the thermodynamics of solutions, as described by the Van't Hoff equation , which relates the mole fraction of an impurity to the freezing (melting) point depression.[17][19] Essentially, the impurity disrupts the stable crystal lattice of the bulk material, requiring less energy to break the intermolecular forces. As the substance melts, the impurity dissolves in the liquid phase, progressively lowering the melting point of the remaining solid.

A sharp melting range (e.g., < 1.5°C) observed via the capillary method, or a sharp, symmetric endotherm from DSC, is strong evidence of high purity. Conversely, a broad, depressed melting range signals the presence of impurities, which could include starting materials from the synthesis (e.g., from the bromination of 2-chlorobenzonitrile), regioisomers, or residual solvents.[20]

Conclusion

While a published melting point for 2-Amino-5-bromo-4-chlorobenzonitrile (CAS 671795-60-1) is not readily found, this guide demonstrates a robust, scientifically-grounded approach to its determination. Through an analysis of its molecular structure, a comparative study of related compounds, and the application of rigorous experimental protocols such as USP-compliant capillary methods and Differential Scanning Calorimetry, researchers can confidently establish and validate this critical physicochemical property. The determined melting point and the sharpness of the melting range will serve as essential benchmarks for identity confirmation and purity assessment throughout the research and development lifecycle.

References

-

Ashenhurst, J. (2010, July 9). Branching, and Its Affect On Melting and Boiling Points. Master Organic Chemistry. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-Amino-5-bromo-4-chlorobenzonitrile. Retrieved from [Link]

-

López-Pinto, C., et al. (2015). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Chemical Education. Retrieved from [Link]

- Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.

-

Wikipedia. (n.d.). Van 't Hoff equation. Retrieved from [Link]

-

News-Medical. (n.d.). Differential Scanning Calorimetry of Pharmaceuticals. Retrieved from [Link]

-

USP. (n.d.). <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

-

Mahajan, R. N., et al. (2001). Synthesis of 2-Amino-5-chlorobenzonitrile. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 8). 26.7: The van 't Hoff Equation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boiling Point and Melting Point in Organic Chemistry. Retrieved from [Link]

-

Nikpour, F., & Ghorbani-Choghamarani, A. (2007). EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. E-Journal of Chemistry. Retrieved from [Link]

-

USP. (n.d.). USP 741 Melting Point or Range. Scribd. Retrieved from [Link]

-

ChemTeam. (n.d.). Freezing Point Depression. Retrieved from [Link]

-

USP. (2014, August 1). Evaluation of USP melting point standards by differential scanning calorimetry. ResearchGate. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Boiling & Melting Points. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Group 17: General Properties of Halogens. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC. Retrieved from [Link]

-

Quattrocchi, O., et al. (2013). USP melting point reference standards: Evaluation of parameters that affect the melting point. ResearchGate. Retrieved from [Link]

-

TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Retrieved from [Link]

-

European Pharmacopoeia. (2008). 2.2.14. Melting point - capillary method. uspbpep.com. Retrieved from [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

dos Santos, A. C., et al. (2009). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. SciELO. Retrieved from [Link]

-

Allen Institute. (n.d.). Van't Hoff Factor. Retrieved from [Link]

-

CK-12 Foundation. (n.d.). How the melting and boiling points of an element changes down the group? Retrieved from [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 4. Supplemental Topics [www2.chemistry.msu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ck12.org [ck12.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. CAS 1215206-56-6 | 5-Amino-2-bromo-4-chlorobenzonitrile - Synblock [synblock.com]

- 9. 450750500 [thermofisher.com]

- 10. 2-Amino-5-chlorobenzonitrile 98 5922-60-1 [sigmaaldrich.com]

- 11. <741> MELTING RANGE OR TEMPERATURE [drugfuture.com]

- 12. thinksrs.com [thinksrs.com]

- 13. uspbpep.com [uspbpep.com]

- 14. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. news-medical.net [news-medical.net]

- 16. tainstruments.com [tainstruments.com]

- 17. scielo.br [scielo.br]

- 18. researchgate.net [researchgate.net]

- 19. Van 't Hoff equation - Wikipedia [en.wikipedia.org]

- 20. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Amino-5-bromo-4-chlorobenzonitrile: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-4-chlorobenzonitrile, identified by CAS number 671795-60-1, is a halogenated aromatic amine that serves as a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring amino, bromo, chloro, and cyano functional groups, provides multiple reactive sites for the strategic construction of complex molecular architectures. This guide offers a comprehensive overview of its commercial availability, plausible synthetic routes, and its emerging role as a key intermediate in the development of novel therapeutic agents.

Commercial Availability and Supplier Specifications

2-Amino-5-bromo-4-chlorobenzonitrile is commercially available from a number of specialized chemical suppliers catering to the research and pharmaceutical industries. It is typically offered in quantities ranging from milligrams to grams, with options for bulk and custom synthesis.

Leading suppliers for this compound include:

-

Pharmaffiliates [1]

-

SRD Pharma [2]

-

Leap Chem Co., Ltd. [3]

-

001CHEMICAL [4]

-

Sigma-Aldrich (Merck) [5]

When sourcing this chemical, it is crucial to consider the purity and the intended application. Most suppliers categorize it under "pharmaceutical standards, intermediates, and fine chemicals," indicating its suitability for drug discovery and development workflows.[1]

Table 1: Typical Supplier Specifications for 2-Amino-5-bromo-4-chlorobenzonitrile

| Property | Specification | Reference |

| CAS Number | 671795-60-1 | [1] |

| Molecular Formula | C₇H₄BrClN₂ | [1] |

| Molecular Weight | 231.48 g/mol | [1] |

| Appearance | Typically an off-white to pale yellow solid | |

| Purity | ≥97% (often by HPLC) | |

| Storage | 2-8°C, Refrigerator, under inert atmosphere | [1] |

Synthesis and Chemical Reactivity

While a specific, detailed synthesis protocol for 2-Amino-5-bromo-4-chlorobenzonitrile is not extensively published in peer-reviewed literature, a plausible synthetic route can be inferred from established methods for the synthesis of related substituted aminobenzonitriles. A likely approach involves the bromination of a suitable precursor, such as 2-amino-4-chlorobenzonitrile.

Proposed Synthetic Pathway

The synthesis would likely proceed via electrophilic aromatic substitution on the 2-amino-4-chlorobenzonitrile starting material. The amino group is a strong activating group and directs ortho- and para- to itself. Given that the para position is blocked by the chloro group, the bromination is expected to occur at the ortho position (C6) or the other available para-like position (C5). The steric hindrance from the adjacent amino group might favor substitution at the C5 position.

Caption: Proposed synthesis of 2-Amino-5-bromo-4-chlorobenzonitrile.

Experimental Protocol: A General Approach to Bromination

The following is a generalized protocol based on similar reactions and should be optimized for the specific substrate:

-

Dissolution: Dissolve 2-amino-4-chlorobenzonitrile in a suitable aprotic solvent, such as acetonitrile or dichloromethane, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0-5 °C using an ice bath to control the exothermicity of the reaction.

-

Addition of Brominating Agent: Slowly add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise to the stirred solution. The stoichiometry of the brominating agent should be carefully controlled to minimize over-bromination.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a suitable reducing agent if necessary (e.g., sodium thiosulfate solution) and extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield pure 2-amino-5-bromo-4-chlorobenzonitrile.

Applications in Medicinal Chemistry and Drug Discovery

The strategic placement of multiple functional groups makes 2-Amino-5-bromo-4-chlorobenzonitrile a valuable scaffold for generating molecular diversity in drug discovery programs. The amino group can be acylated, alkylated, or used in cyclization reactions to form heterocyclic rings. The bromo and chloro substituents are amenable to various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents.

A key documented application of 2-Amino-5-bromo-4-chlorobenzonitrile is in the synthesis of inhibitors of human aldosterone synthase (CYP11B2). A patent discloses the use of this compound as a starting material for the preparation of novel quinolinone derivatives.[6] These compounds are being investigated for the treatment of hyperaldosteronism and related cardiovascular diseases.

Caption: Role in the synthesis of aldosterone synthase inhibitors.

The versatility of this building block suggests its potential use in the synthesis of a variety of other biologically active molecules, leveraging the known pharmacological importance of substituted benzonitriles and quinazolines.

Analytical Characterization (Predicted)

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Two singlets are expected in the aromatic region (δ 6.5-8.0 ppm), corresponding to the two protons on the benzene ring. The chemical shifts will be influenced by the electronic effects of the four substituents.

-

Amino Protons: A broad singlet corresponding to the two amino protons (δ 4.0-6.0 ppm), the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted):

-

Seven distinct signals are expected, one for the nitrile carbon (δ ~115-120 ppm) and six for the aromatic carbons. The chemical shifts of the aromatic carbons will be influenced by the attached substituents.

Infrared (IR) Spectroscopy (Predicted):

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C≡N Stretching: A sharp, medium-intensity band around 2220-2230 cm⁻¹ for the nitrile group.

-

C-Br and C-Cl Stretching: Bands in the fingerprint region (below 1000 cm⁻¹) corresponding to the carbon-halogen bonds.

Mass Spectrometry (Predicted):

-

The mass spectrum would show a molecular ion peak (M⁺) and characteristic isotopic peaks due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio). This would result in a complex isotopic pattern for the molecular ion cluster.

Conclusion

2-Amino-5-bromo-4-chlorobenzonitrile is a commercially available and valuable building block for medicinal chemists and drug discovery scientists. Its polysubstituted aromatic core offers a rich platform for the synthesis of diverse and complex molecules. While detailed synthetic and analytical data in the public literature are scarce, its documented use in the synthesis of aldosterone synthase inhibitors highlights its potential in the development of novel therapeutics. As with any specialized chemical, proper handling and safety precautions are paramount. Researchers are encouraged to obtain detailed specifications and safety information directly from their suppliers.

References

- Mahajan, R. P., et al. (Year). Synthesis of 2-amino-5-chlorobenzonitrile. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of 5-Bromo-2-chlorobenzonitrile.

- Asian Journal of Organic & Medicinal Chemistry. (Year).

-

BuyersGuideChem. (n.d.). Supplier CAS No 671795-60-1. Retrieved from [Link]

- ChemicalBook. (n.d.). 4-Bromo-2-chlorobenzonitrile synthesis.

- WO2009135651A1 - 6-pyridin-3-yl-3,4-dihydro-1h-quinolin-2-one derivatives and related compounds as inhibitors of the human aldosterone synthase cyp11b2.

- Chem-Impex. (n.d.). 2-Amino-5-bromo-2'-chlorobenzophenone.

- CN103102287A - Production process for preparing chlorobenzonitrile through ammoxidation.

-

Pharmaffiliates. (n.d.). 2-Amino-5-bromo-4-chlorobenzonitrile. Retrieved from [Link]

- Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE.

- Synblock. (n.d.). 5-Amino-2-bromo-4-chlorobenzonitrile.

- CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.

- Mahulikar, P. P., et al. (2013). EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. International Journal of ChemTech Research, 5(1), 25.

- US3742014A - Preparation of benzonitriles.

- Sigma-Aldrich. (n.d.). 2-Amino-4-chlorobenzonitrile.

- 001CHEMICAL. (n.d.). Search CAS 671795-60-1.

- DE102008022221A1 - Inhibitors of human aldosterone synthase CYP11B2.

- SRD Pharma. (n.d.). 2-Amino-5-bromo-4-chlorobenzonitrile.

- ResearchGate. (2010).

- RU1772103C - Method of 2-aminobenzonitrile synthesis.

- ChemicalBook. (n.d.). Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine.

- MDPI. (Year). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.

- BLD Pharm. (n.d.). 2-Amino-5-bromo-4-fluorobenzonitrile.

- MDPI. (Year). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights.

- ResearchG

- PrepChem.com. (n.d.). Synthesis of 4-chlorobenzonitrile.

- ResearchGate. (2005). Studies on organic single crystal: 2-amino-5-chlorobenzophenone (2A-5CB).

- Smolecule. (n.d.). Buy 4-Bromo-2-chlorobenzonitrile.

- Biosynth. (n.d.). 2-Amino-4-chlorobenzonitrile.

- Benchchem. (n.d.). Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile in Synthetic and Medicinal Chemistry.

- Benchchem. (n.d.). 4-Amino-2-chlorobenzonitrile.

- Ossila. (n.d.). 2-Bromo-4-fluorobenzonitrile.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Chlorination and Bromination Reagents with High Regioselectivity and Reactivity.

Sources

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. 2-Amino-5-bromo-4-chlorobenzonitrile [srdpharma.com]

- 3. 2-Amino-5-bromo-3-chlorobenzonitrile [myskinrecipes.com]

- 4. biosynth.com [biosynth.com]

- 5. CA2723545C - 6-pyridin-3-yl-3,4-dihydro-1h-quinolin-2-one derivatives and related compounds as inhibitors of the human aldosterone synthase cyp11b2 - Google Patents [patents.google.com]

- 6. WO2009135651A1 - 6-pyridin-3-yl-3,4-dihydro-1h-quinolin-2-one derivatives and related compounds as inhibitors of the human aldosterone synthase cyp11b2 - Google Patents [patents.google.com]

potential biological activity of 2-Amino-5-bromo-4-chlorobenzonitrile

An In-Depth Technical Guide to the Potential Biological Activity of 2-Amino-5-bromo-4-chlorobenzonitrile

Foreword: Unveiling the Potential of a Novel Benzonitrile Derivative

To the dedicated researchers, scientists, and drug development professionals who are at the forefront of discovering novel therapeutic agents, this guide serves as a comprehensive exploration into the potential biological activities of 2-Amino-5-bromo-4-chlorobenzonitrile. While direct extensive research on this specific molecule is emerging, its structural features, rooted in the versatile benzonitrile scaffold, suggest a high probability of significant pharmacological effects. This document provides a strategic framework for investigating its potential, drawing upon established knowledge of structurally related compounds and outlining robust experimental protocols to elucidate its biological profile.

Our approach is not to present a list of known facts about this particular molecule, but rather to provide a logical, evidence-based roadmap for its investigation. We will delve into the rationale behind experimental choices, ensuring that each proposed step is part of a self-validating system of inquiry. By synthesizing information from analogous compounds, we can postulate potential mechanisms of action and design a comprehensive research plan to validate these hypotheses.

Introduction to 2-Amino-5-bromo-4-chlorobenzonitrile: A Molecule of Interest

2-Amino-5-bromo-4-chlorobenzonitrile is an organic compound characterized by a benzene ring substituted with an amino group, a bromine atom, a chlorine atom, and a nitrile group. Its molecular formula is C₇H₄BrClN₂. The presence of these functional groups on the benzonitrile framework makes it a compelling candidate for biological investigation.

The benzonitrile moiety is a key structural feature in numerous biologically active compounds, including those with applications in agriculture and medicine. The amino and halogen substituents offer reactive sites for further chemical modifications, allowing for the generation of a diverse library of derivatives. More importantly, these groups can play a crucial role in the molecule's interaction with biological targets. For instance, the nitrile and amino groups can participate in coupling reactions, which is a valuable attribute in the development of kinase inhibitors and other bioactive molecules[1][2].

Postulated Biological Activities and Mechanisms of Action

Based on the known activities of structurally similar compounds, we can hypothesize several potential biological activities for 2-Amino-5-bromo-4-chlorobenzonitrile.

Anticancer Potential

Derivatives of aminobenzonitriles and related structures have demonstrated promising anticancer properties[3][4]. The proposed mechanisms often involve the inhibition of key enzymes in cancer cell signaling pathways.

-

Kinase Inhibition: The dichloropyrimidine core, which shares structural similarities with the substituted benzene ring of our target molecule, is a known scaffold for ATP-competitive kinase inhibitors in oncology research[4]. The amino and nitrile groups of 2-Amino-5-bromo-4-chlorobenzonitrile could potentially interact with the active sites of various kinases that are crucial for tumor growth and survival.

-

Induction of Apoptosis: Some related compounds have been shown to induce apoptosis in cancer cells by targeting specific signaling pathways[4]. It is plausible that 2-Amino-5-bromo-4-chlorobenzonitrile could exhibit similar cytotoxic effects against various cancer cell lines.

-

ERAD Pathway Inhibition: Novel compounds are being developed to target the endoplasmic reticulum-associated protein degradation (ERAD) pathway, which can induce cancer cell death[5]. The structural features of our molecule of interest warrant an investigation into its potential to modulate this pathway.

Antimicrobial and Antiviral Activity

The presence of halogen atoms and the aromatic amine structure are often associated with antimicrobial properties.

-

Antibacterial Action: Halogenated flavonoids and other aromatic compounds have shown significant inhibitory effects against pathogenic bacteria[6]. Related pyrimidine derivatives have demonstrated efficacy against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis[4]. The mechanism may involve the disruption of metabolic pathways essential for bacterial survival.

-

Antiviral Properties: Some benzonitrile derivatives have been explored for their antiviral activities, including the inhibition of HIV replication[7]. This is often achieved through the inhibition of viral enzymes like reverse transcriptase[4].

Experimental Protocols for Biological Evaluation

To systematically investigate the potential biological activities of 2-Amino-5-bromo-4-chlorobenzonitrile, a series of well-defined experimental protocols are essential.

In Vitro Cytotoxicity Screening

The initial step is to assess the compound's cytotoxic effects on a panel of human cancer cell lines and a normal cell line to determine its potency and tumor selectivity.

Protocol: Sulforhodamine B (SRB) Assay

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, H460 for lung cancer, U87 for glioblastoma) and a normal cell line (e.g., MCF10A for normal breast) in appropriate media and conditions.

-

Cell Plating: Seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare a series of dilutions of 2-Amino-5-bromo-4-chlorobenzonitrile (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Add the diluted compound to the cells and incubate for 48-72 hours.

-

Cell Fixation: After incubation, gently fix the cells with trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with Sulforhodamine B (SRB) solution.

-

Wash and Solubilization: Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.

-

Absorbance Measurement: Read the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

-

Data Analysis: Calculate the GI₅₀ (concentration causing 50% growth inhibition) for each cell line to determine the compound's cytotoxic potency[3].

Diagram: Cytotoxicity Screening Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Enzyme Inhibition Assays

Given the potential for kinase inhibition, a representative kinase inhibition assay should be performed.

Protocol: In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)

-

Reagents: Obtain the purified recombinant kinase, its specific substrate, and ATP.

-

Assay Setup: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate in a suitable buffer.

-

Reaction Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific time.

-

Reaction Termination and Detection: Stop the reaction and quantify the phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays that measure the remaining ATP.

-

Data Analysis: Calculate the IC₅₀ (concentration causing 50% inhibition of enzyme activity) to determine the inhibitory potency of the compound.

Diagram: Kinase Inhibition Assay Workflow

Caption: General workflow for an in vitro kinase inhibition assay.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Cytotoxicity Data (GI₅₀ in µM)

| Cell Line | Tissue of Origin | GI₅₀ (µM) |

| MCF-7 | Breast Cancer | Value |

| H460 | Lung Cancer | Value |

| U87 | Glioblastoma | Value |

| MCF10A | Normal Breast | Value |

Table 2: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | Value |

| Escherichia coli | Gram-negative Bacteria | Value |

| Candida albicans | Fungus | Value |

Table 3: Hypothetical Kinase Inhibition Data (IC₅₀ in µM)

| Kinase Target | IC₅₀ (µM) |

| Kinase A | Value |

| Kinase B | Value |

Future Directions and Conclusion

The results from these initial screenings will provide a foundational understanding of the biological activity of 2-Amino-5-bromo-4-chlorobenzonitrile. Positive "hits" in any of these assays would warrant further investigation, including:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to identify the key structural features responsible for the observed activity.

-

Mechanism of Action Studies: More in-depth experiments to elucidate the precise molecular targets and pathways affected by the compound.

-

In Vivo Efficacy Studies: Testing the compound in animal models of the relevant diseases (e.g., cancer xenograft models, infection models).

-

Pharmacokinetic and Toxicological Profiling: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.

References

- Biosynth. (n.d.). 2-Bromo-5-chlorobenzonitrile | 57381-37-0 | FB45411.

- MySkinRecipes. (n.d.). 2-Amino-5-bromo-3-chlorobenzonitrile.

- NIH. (2022, December 6). Novel Therapeutic Compounds for Treatment of Cancer and Immune Disorders.

- PMC - NIH. (n.d.). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide.

- Chemble. (n.d.). Buy 4-Amino-5-bromo-2-chlorobenzonitrile.

- NIH. (2021, March 9). Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents.

- Benchchem. (n.d.). 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile.

- Malaysian Journal of Analytical Sciences. (2024, February 28). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE.

- MDPI. (n.d.). Antimicrobial Activity Enhancers: Towards Smart Delivery of Antimicrobial Agents.

- MDPI. (2024, May 19). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies.

- eScholarship.org. (n.d.). Amino Acid Block Copolymers with Broad Antimicrobial Activity and Barrier Properties.

- Journal of Medicinal and Chemical Sciences. (2024, July 7). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties.

Sources

- 1. 2-Amino-5-bromo-3-chlorobenzonitrile [myskinrecipes.com]

- 2. Buy 4-Amino-5-bromo-2-chlorobenzonitrile [smolecule.com]

- 3. Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile|CAS 269055-75-6 [benchchem.com]

- 5. Technology - Novel Therapeutic Compounds for Treatment of Cancer and Immune Disorders [nih.technologypublisher.com]

- 6. mdpi.com [mdpi.com]

- 7. biosynth.com [biosynth.com]

electrophilic substitution reactions of 2-Amino-5-bromo-4-chlorobenzonitrile

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 2-Amino-5-bromo-4-chlorobenzonitrile

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of 2-amino-5-bromo-4-chlorobenzonitrile. This polysubstituted benzene derivative presents a unique case study in regioselectivity, governed by the interplay of a strongly activating amino group and multiple deactivating halogen and cyano substituents. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the theoretical principles predicting the reactivity of this substrate, along with field-proven insights and detailed experimental protocols for key transformations such as nitration, halogenation, and sulfonation. The limitations of Friedel-Crafts reactions on this electron-deficient system are also critically examined.

Introduction to 2-Amino-5-bromo-4-chlorobenzonitrile

2-Amino-5-bromo-4-chlorobenzonitrile is a highly functionalized aromatic compound, making it a potentially valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of multiple reactive sites that can be selectively manipulated to build molecular complexity. Understanding its behavior in electrophilic substitution reactions is paramount for its effective utilization in synthetic campaigns.

Molecular Structure and Properties

The structure of 2-amino-5-bromo-4-chlorobenzonitrile is characterized by a benzene ring bearing four distinct substituents. The chemical properties and reactivity of the aromatic ring are a direct consequence of the electronic effects of these groups.

Structure of 2-Amino-5-bromo-4-chlorobenzonitrile

Caption: Molecular structure of 2-Amino-5-bromo-4-chlorobenzonitrile.

Theoretical Framework: Predicting Reactivity in Electrophilic Aromatic Substitution

The General Mechanism of Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution reactions are fundamental transformations in organic chemistry.[2] They generally proceed via a two-step mechanism:

-

Formation of a Sigma Complex : In the rate-determining step, the π-electron system of the aromatic ring attacks an electrophile (E+), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3][4]

-

Deprotonation : A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.[3]

General Mechanism of Electrophilic Aromatic Substitution

Caption: A simplified workflow of the EAS mechanism.

Analysis of Substituent Effects

The reactivity and regioselectivity of EAS reactions on a substituted benzene ring are dictated by the electronic properties of the substituents already present.[5] These groups can be classified as either activating (electron-donating) or deactivating (electron-withdrawing).[6][7]

-

Activating Groups : These groups donate electron density to the aromatic ring, stabilizing the carbocation intermediate and increasing the rate of reaction. They direct incoming electrophiles to the ortho and para positions.[8][9]

-

Deactivating Groups : These groups withdraw electron density from the ring, destabilizing the carbocation intermediate and slowing the reaction rate. Most deactivating groups are meta-directors.[10][11] Halogens are a notable exception; they are deactivating yet ortho, para-directing due to a balance of inductive withdrawal and resonance donation.[10][12]

In the case of 2-amino-5-bromo-4-chlorobenzonitrile, we have a complex interplay of these effects.

| Substituent | Position | Classification | Directing Effect |

| -NH₂ | 2 | Strongly Activating | ortho, para |